

# 2,4-Dimethyl-3H-1,5-benzodiazepine chemical characterization

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Compound of Interest

2,4-Dimethyl-3H-1,5benzodiazepine

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An In-depth Technical Guide to the Chemical Characterization of **2,4-Dimethyl-3H-1,5-benzodiazepine** 

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides a comprehensive technical overview of the chemical characterization of **2,4-Dimethyl-3H-1,5-benzodiazepine**. It includes a summary of its chemical and physical properties, detailed spectroscopic data, and established experimental protocols for its synthesis and analysis. Visual diagrams are provided to illustrate the synthetic pathway and a general experimental workflow. This guide is intended to serve as a core reference for researchers and professionals involved in the study and application of this compound.

## **Chemical and Physical Properties**

**2,4-Dimethyl-3H-1,5-benzodiazepine**, with the CAS number 1131-47-1, is a heterocyclic compound featuring a benzene ring fused to a seven-membered diazepine ring.[1] Its key physical and chemical properties are summarized below.



Property	Value	Reference
Molecular Formula	C11H12N2	[1]
Molecular Weight	172.23 g/mol	[1]
Density	1.07 g/cm <sup>3</sup>	[1]
Boiling Point	275.3°C at 760 mmHg	[1]
Melting Point	135°C (408 K)	[2]
Flash Point	112.1°C	[1]
Refractive Index	1.587	[1]
LogP	2.14630	[1]
Appearance	Colorless prisms	[2]

Structurally, the molecule is not planar due to the folding of the seven-membered diazepine ring, which adopts a boat conformation.[2]

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2,4- Dimethyl-3H-1,5-benzodiazepine**. The following tables present the nuclear magnetic resonance (NMR) data obtained in a chloroform-d (CDCl<sub>3</sub>) solution.

1H NMR Spectroscopy[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.36	dd	2H	H7, H8	$^{3}J = 6.0, ^{4}J = 3.5$
7.21	dd	2H	H6, H9	$^{3}J = 6.0, ^{4}J = 3.5$
2.82	br	2H	H3 (CH <sub>2</sub> )	-
2.35	S	6Н	СН₃	-



<sup>13</sup>C NMR Spectroscopy[2]

- Chemical Shift (δ) ppm	Assignment	Coupling Constant (J) Hz
157.6	C2, C4	<sup>2</sup> J = 6.4
140.2	C5a, C9a	$^{3}J = 7.0$
127.5	C7, C8	<sup>1</sup> J = 160.4, <sup>3</sup> J = 7.4, <sup>2</sup> J = 3.5
124.8	C6, C9	<sup>1</sup> J = 161.8, <sup>2</sup> J = 8.7
43.2	C3	<sup>1</sup> J = 134.5, <sup>3</sup> J = 2.8
27.6	CH₃	<sup>1</sup> J = 128.0, <sup>3</sup> J = 2.5

<sup>15</sup>N NMR Spectroscopy[2]

Chemical Shift (δ) ppm	Assignment
-74.1	N1, N5

# Experimental Protocols Synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine

The most common synthesis involves the acid-catalyzed condensation of o-phenylenediamine with 2,4-pentanedione (acetylacetone).[1][2]

#### Materials:

- o-Phenylenediamine (1 mmol, 108.14 mg)
- 2,4-Pentanedione (1 mmol, 100.12 mg)
- Silica-supported sulfuric acid (H<sub>2</sub>SO<sub>4</sub>·SiO<sub>2</sub>) (20 mg) or another suitable acid catalyst[2]
- · Ethyl acetate
- Petroleum ether or hexane

#### Procedure:[2]



- A mixture of o-phenylenediamine (1 mmol) and 2,4-pentanedione (1 mmol) is prepared.
- The acid catalyst, such as silica-supported sulfuric acid (20 mg), is added to the mixture.
- The mixture is heated with magnetic stirring at 100°C (373 K) for 1 hour.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the resulting oil is purified using silica gel column chromatography. A
  typical eluent system is ethyl acetate/petroleum ether (60:40).
- The purified product is crystallized from an ethyl acetate/hexane solution to yield colorless prisms. A yield of approximately 90% can be expected.

Alternative Catalysts: Various catalysts can be employed for this condensation, including SiO<sub>2</sub>-Al<sub>2</sub>O<sub>3</sub>, which allows the reaction to proceed efficiently under reflux in ethanol.[3][4] Solvent-free conditions have also been reported.[2]

## **Spectroscopic Characterization Protocol**

Instrumentation:

 NMR spectra are typically recorded on a high-field spectrometer, for example, a 9.4 Tesla instrument.[2]

#### Sample Preparation:

- Dissolve a small amount of the purified **2,4-Dimethyl-3H-1,5-benzodiazepine** in deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H and <sup>13</sup>C NMR Acquisition:[2]

- Spectra are recorded at 300 K.
- Chemical shifts ( $\delta$ ) are reported in parts per million (ppm).



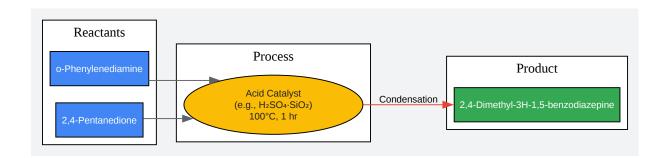
- For <sup>1</sup>H NMR, the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  = 7.26 ppm) is used as the internal reference.
- For <sup>13</sup>C NMR, the solvent peak of CDCl<sub>3</sub> ( $\delta$  = 77.0 ppm) is used as the internal reference.

<sup>15</sup>N NMR Acquisition:[2]

Nitromethane is used as an external reference for <sup>15</sup>N NMR spectroscopy.

## **Visualizations**

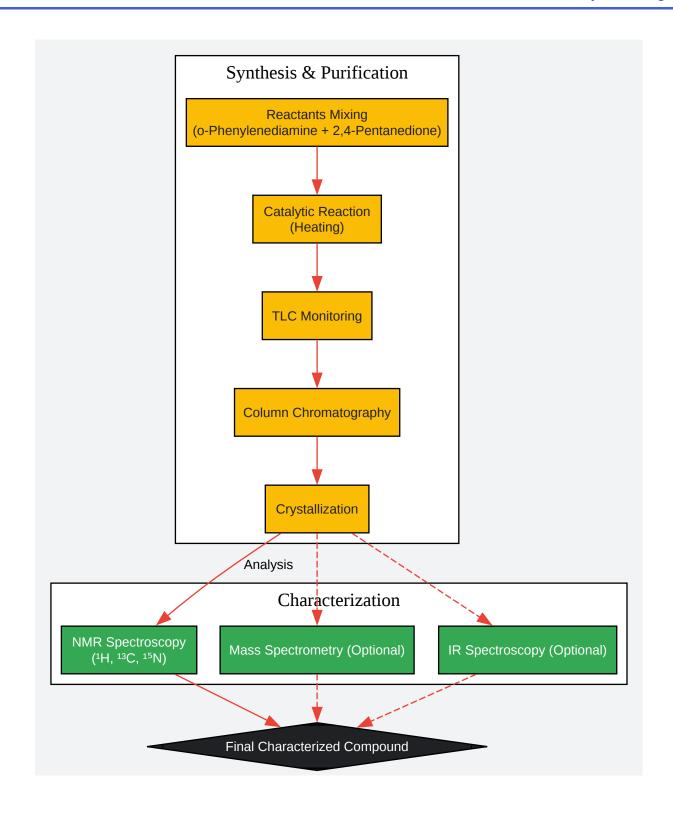
The following diagrams illustrate the synthesis and general workflow for the characterization of **2,4-Dimethyl-3H-1,5-benzodiazepine**.



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Caption: Synthesis of **2,4-Dimethyl-3H-1,5-benzodiazepine**.





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